

Physicochemical properties of Ethyl 1-trityl-1H-imidazole-4-carboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 1-trityl-1H-imidazole-4-carboxylate</i>
Cat. No.:	B1298041

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Ethyl 1-trityl-1H-imidazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **Ethyl 1-trityl-1H-imidazole-4-carboxylate**. This document is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

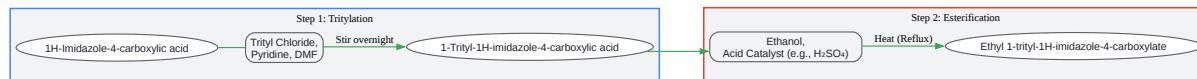
Core Physicochemical Properties

Ethyl 1-trityl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a trityl-protected imidazole ring with an ethyl carboxylate substituent. The bulky trityl (triphenylmethyl) group provides steric protection for the imidazole nitrogen, making it a useful intermediate in multi-step organic synthesis. Its key identifiers and properties are summarized below.

Property	Data	Reference
CAS Number	53525-60-3	[1]
Molecular Formula	C ₂₅ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	382.46 g/mol	
Appearance	White powder	[1]
Purity	Typically ≥95% - 98%	[1] [3]
Storage Conditions	2-8°C, in a cool, dry, and well-ventilated area	
SMILES	CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4	[2]
InChI Key	KXDKACKOPKUCBU-UHFFFAOYSA-N	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

Synthesis and Experimental Protocols

The synthesis of **Ethyl 1-trityl-1H-imidazole-4-carboxylate** is typically achieved in a two-step process. First, the imidazole nitrogen of a suitable precursor is protected with a trityl group. This is followed by the esterification of the carboxylic acid moiety.



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Figure 1: Two-step synthesis workflow for **Ethyl 1-trityl-1H-imidazole-4-carboxylate**.

Protocol 1: Synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid

This procedure outlines the N-tritylation of 1H-imidazole-4-carboxylic acid, which serves as the direct precursor to the target compound.

Materials:

- 1H-Imidazole-4-carboxylic acid
- Trityl chloride
- N,N-Dimethylformamide (DMF)
- Pyridine
- Ethyl acetate (EtOAc)
- Water
- Brine
- Sodium sulfate (Na₂SO₄)

Procedure:

- A solution of DMF (30 mL) and pyridine (15 mL) is prepared.

- To this solution, add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).
- The reaction mixture is stirred overnight at room temperature.
- Following the reaction, water and EtOAc are added to the mixture.
- The organic and aqueous layers are separated. The aqueous layer is further extracted twice with 50 mL portions of EtOAc.
- The combined organic extracts are washed sequentially with water and brine.
- The washed organic layer is dried over anhydrous Na_2SO_4 , filtered, and the solvent is evaporated under reduced pressure.
- The resulting oil is triturated with EtOAc to yield 1-Trityl-1H-imidazole-4-carboxylic acid as a white solid (1.5 g, 95% yield).

Protocol 2: Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate (General Fischer Esterification)

This protocol describes a general method for the acid-catalyzed esterification of the carboxylic acid precursor with ethanol.^[4] Specific reaction times and purification methods may require optimization.

Materials:

- 1-Trityl-1H-imidazole-4-carboxylic acid
- Absolute Ethanol (used in excess as solvent)
- Concentrated Sulfuric Acid (H_2SO_4) or other acid catalyst
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

- Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

Procedure:

- Dissolve 1-Trityl-1H-imidazole-4-carboxylic acid in a large excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Reduce the volume of the mixture by removing most of the ethanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4), and filter.
- Evaporate the solvent to yield the crude ester, which can be further purified by column chromatography or recrystallization.

General Mechanism of Fischer Esterification

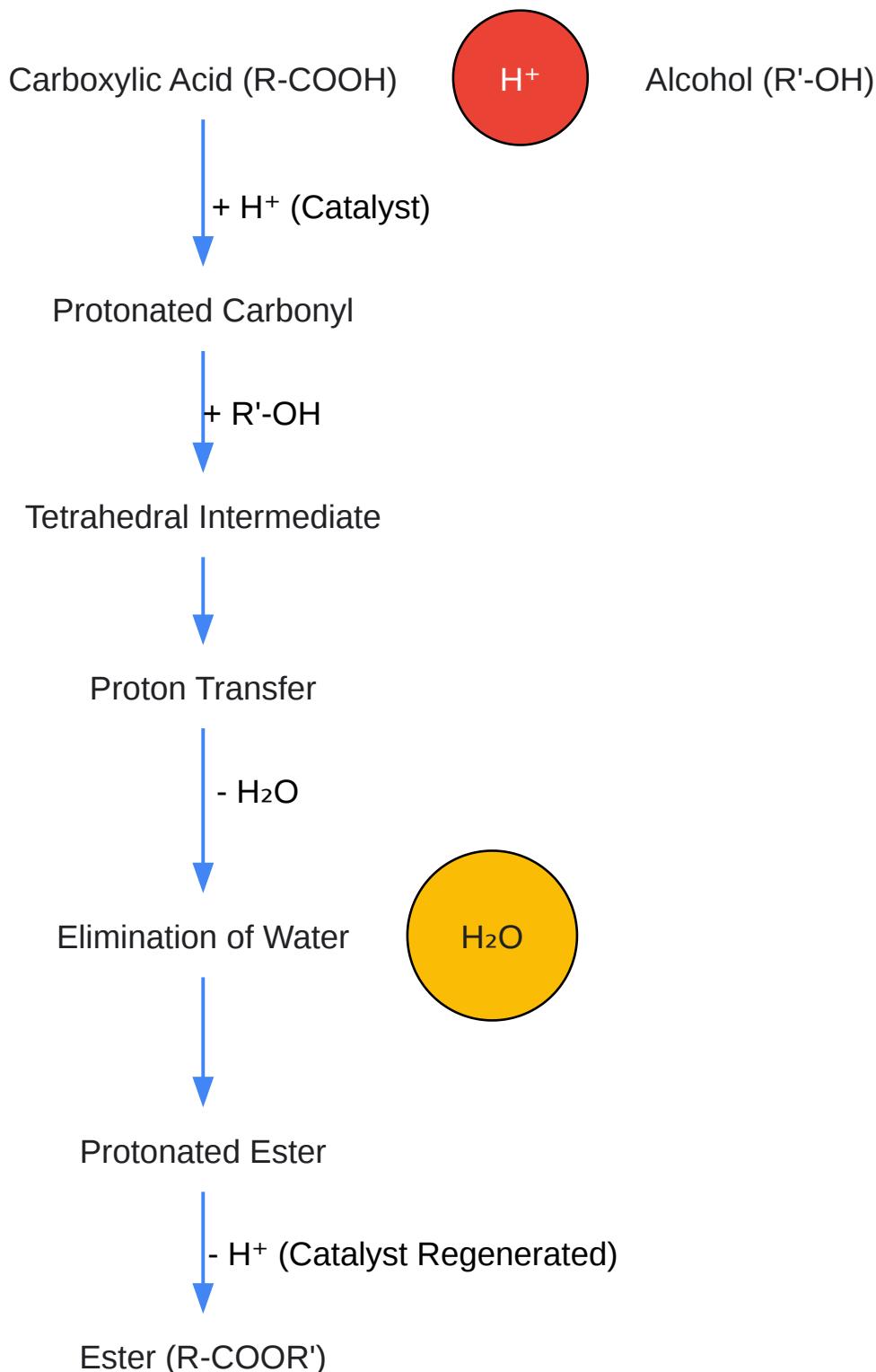
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Figure 2: General mechanism of acid-catalyzed Fischer Esterification.

Spectroscopic and Analytical Data

Specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, FT-IR, Mass Spectrometry) for **Ethyl 1-trityl-1H-imidazole-4-carboxylate** are not readily available in published literature or chemical databases. Characterization would typically follow standard analytical techniques. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.

Biological Context and Potential Applications

While direct biological activity data for **Ethyl 1-trityl-1H-imidazole-4-carboxylate** is not documented, the imidazole scaffold is a prominent feature in a vast array of biologically active molecules and pharmaceuticals.^[5] Imidazole-containing compounds are known to exhibit a wide spectrum of activities, including antifungal, anticancer, antihistaminic, and antihypertensive properties.^[5]

Derivatives of imidazole-4-carboxylate, in particular, serve as crucial building blocks in drug discovery. They are key intermediates in the synthesis of complex molecules, such as:

- **HIV-1 Integrase Inhibitors:** Certain 1,5-diaryl-1H-imidazole-4-carboxylates have been investigated as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.^[6]
- **Antihypertensive Agents:** Imidazole derivatives are central to the structure of angiotensin II receptor blockers like Olmesartan.
- **Anticancer Agents:** The imidazole core is present in numerous compounds screened for anticancer activity.

The trityl-protected nature of **Ethyl 1-trityl-1H-imidazole-4-carboxylate** makes it a stable, versatile intermediate for the synthesis of more complex, biologically active imidazole derivatives. The trityl group can be selectively removed under acidic conditions, allowing for further modification at the N-1 position of the imidazole ring, making it a valuable tool for building libraries of potential drug candidates.

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